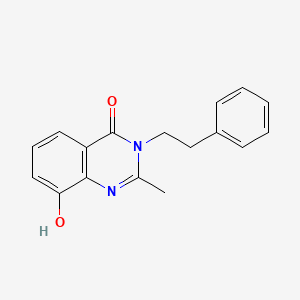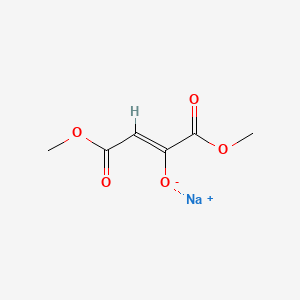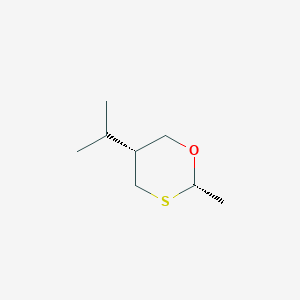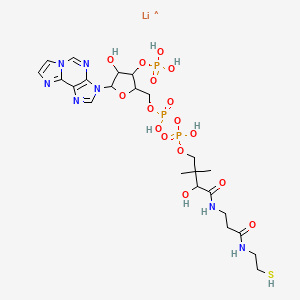
CID 71308497
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 71308497 is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Métodos De Preparación
Industrial Production Methods: Industrial production of CID 71308497 would likely involve large-scale chemical synthesis processes. These processes would need to be optimized for efficiency, yield, and safety. The exact methods used in industrial production are proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
Types of Reactions: CID 71308497 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics.
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving this compound depend on the desired outcome. For example, oxidation reactions may require strong oxidizing agents, while reduction reactions may involve reducing agents such as hydrogen gas or metal hydrides. Substitution reactions typically require nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and may include various derivatives and modified versions of the original compound.
Aplicaciones Científicas De Investigación
CID 71308497 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in various chemical reactions. In biology, it may have potential uses in studying cellular processes and molecular interactions. In medicine, this compound could be investigated for its therapeutic potential in treating specific diseases or conditions. In industry, it may be used in the production of specialized materials or as a component in manufacturing processes.
Mecanismo De Acción
The mechanism of action of CID 71308497 involves its interaction with specific molecular targets and pathways. The exact mechanism by which it exerts its effects is not fully understood and may vary depending on the context in which it is used. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique properties and potential applications make it a subject of interest for researchers in chemistry, biology, medicine, and industry. Further research and development are needed to fully understand its capabilities and optimize its use in different contexts.
Propiedades
Número CAS |
103213-58-7 |
|---|---|
Fórmula molecular |
C23H36LiN7O16P3S |
Peso molecular |
798.495 |
Nombre IUPAC |
[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] [hydroxy-[(4-hydroxy-5-imidazo[2,1-f]purin-3-yl-3-phosphonooxyoxolan-2-yl)methoxy]phosphoryl] hydrogen phosphate;lithium |
InChI |
InChI=1S/C23H36N7O16P3S.Li/c1-23(2,18(33)21(34)26-4-3-14(31)24-6-8-50)10-43-49(40,41)46-48(38,39)42-9-13-17(45-47(35,36)37)16(32)22(44-13)30-12-27-15-19-25-5-7-29(19)11-28-20(15)30;/h5,7,11-13,16-18,22,32-33,50H,3-4,6,8-10H2,1-2H3,(H,24,31)(H,26,34)(H,38,39)(H,40,41)(H2,35,36,37); |
Clave InChI |
GLWPZGVZHGEHDT-UHFFFAOYSA-N |
SMILES |
[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2N=CN4C3=NC=C4)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropa[cd]pentalene, 1,2-dichloro-1,2,2a,2b,4a,4b-hexahydro-, (1-alpha-,2-ba-,2a-alpha-,2b-alpha](/img/new.no-structure.jpg)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B564135.png)
![8-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B564136.png)
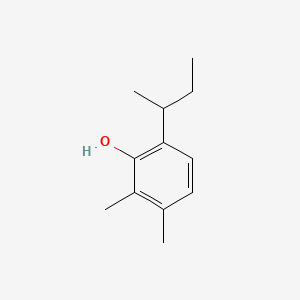
![5,8-Dihydropyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B564139.png)
![5-{(Z)-[4-(Acetylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564140.png)
